molecular formula C17H23N5O2S2 B2937204 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide CAS No. 898434-39-4

2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2937204
CAS No.: 898434-39-4
M. Wt: 393.52
InChI Key: SIPJUZVUNGPIKW-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule characterized by a cyclopenta[d]pyrimidinone core substituted with a 3-(dimethylamino)propyl group at the 1-position and a sulfanyl-acetamide moiety linked to a 1,3-thiazol-2-yl group at the 4-position. Its structural complexity arises from the fused bicyclic system (cyclopenta-pyrimidinone), which imparts rigidity, and the thioether linkage that enhances metabolic stability compared to ether or ester analogs .

Properties

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2S2/c1-21(2)8-4-9-22-13-6-3-5-12(13)15(20-17(22)24)26-11-14(23)19-16-18-7-10-25-16/h7,10H,3-6,8-9,11H2,1-2H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPJUZVUNGPIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the cyclopenta[d]pyrimidine core, followed by the introduction of the dimethylamino propyl group and the thiazole ring. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study various biological processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to three classes of analogs (Table 1):

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Biological Activity Reference Insights
Pyrimidinone derivatives Cyclopenta[d]pyrimidinone Alkylamino groups, sulfonyl/sulfanyl Kinase inhibition, antimicrobial Enhanced metabolic stability via thioether
Thiazole-containing acetamides Thiazole-acetamide Variable aromatic/heterocyclic linkers Anticancer, anti-inflammatory Thiazole’s role in target binding
Cyclopenta-fused heterocycles Cyclopenta[d]pyrimidinone analogs Halogen, hydroxyl, or amine groups Diverse (e.g., antiviral, enzyme modulators) Rigidity influences binding affinity

Structural Similarities and Divergences

  • The sulfanyl linker distinguishes it from sulfonyl or carbonyl analogs, offering resistance to enzymatic cleavage .
  • Substituent Effects: The 3-(dimethylamino)propyl group contrasts with shorter alkyl chains (e.g., methyl or ethyl in analogs), enhancing solubility and enabling pH-dependent protonation, which may influence cellular uptake .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing this compound, and how can reaction efficiency be optimized?

  • Answer : Synthesis should employ computational reaction path search methods (e.g., quantum chemical calculations) to identify energetically favorable pathways and intermediates. Statistical experimental design (e.g., factorial or response surface methodology) can optimize reaction conditions (temperature, solvent, catalyst loading) while minimizing trials . Techniques like HPLC or LC-MS should monitor purity and yield at each step.

Q. How should researchers characterize the compound’s structural and physicochemical properties?

  • Answer : Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation. Differential scanning calorimetry (DSC) and X-ray crystallography determine crystallinity. Solubility and logP values can be assessed via shake-flask or chromatographic methods (e.g., reversed-phase HPLC) .

Q. What experimental frameworks are suitable for evaluating its biological activity?

  • Answer : Employ dose-response assays (e.g., IC₅₀ determination) in target-specific models (enzymatic/cell-based). Use positive/negative controls and statistical validation (ANOVA) to ensure reproducibility. For mechanism-of-action studies, combine kinetic assays with molecular docking .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculate binding affinities and transition states. Tools like COMSOL Multiphysics integrate AI to model interactions under varying physiological conditions (pH, temperature). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

  • Answer : Apply comparative analysis frameworks to isolate variables (e.g., assay conditions, cell lines). Use multivariate statistics (PCA or clustering) to identify outliers. Cross-validate with orthogonal methods (e.g., in vitro vs. in silico data) and consult reaction fundamentals (e.g., solvent effects on conformation) .

Q. How can researchers design experiments to elucidate degradation pathways under varying conditions?

  • Answer : Accelerated stability studies (ICH guidelines) with forced degradation (heat, light, pH extremes) coupled with LC-MS/MS identify degradation products. Quantum mechanics/molecular mechanics (QM/MM) simulations predict plausible pathways. DOE optimizes storage conditions .

Q. What advanced techniques optimize reactor design for scaled synthesis without compromising yield?

  • Answer : Use CFD (computational fluid dynamics) simulations to model mixing efficiency and heat transfer in batch/continuous reactors. Microreactor systems enhance mass transfer for exothermic steps. Membrane separation technologies (e.g., nanofiltration) purify intermediates in flow chemistry setups .

Data Management and Validation

Q. How should researchers ensure data integrity and reproducibility in multi-institutional studies?

  • Answer : Implement FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Use encrypted ELNs (electronic lab notebooks) with version control. Cross-validate results via inter-laboratory round-robin testing and publish raw datasets in public repositories (e.g., PubChem) .

Methodological Tools and Training

Q. What training is critical for handling advanced experimental and computational workflows?

  • Answer : Enroll in courses covering chemical biology methods (e.g., CHEM 416), statistical DOE, and AI-driven simulation tools. Mentorship programs should emphasize iterative feedback between computational predictions and experimental validation .

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